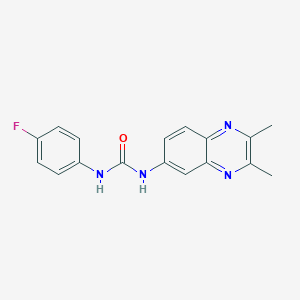![molecular formula C18H20N2O3 B5709282 ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EPPC is a carbamate derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth. This compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and anti-oxidant properties, and the modulation of various signaling pathways involved in cell survival and proliferation. This compound has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its potential anti-inflammatory and anti-oxidant properties. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, the investigation of the mechanism of action of this compound and its interactions with various signaling pathways could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate can be synthesized through various methods, including the reaction of 4-aminophenol with 3-phenylpropanoyl chloride in the presence of triethylamine and subsequent reaction with ethyl chloroformate. Another method involves the reaction of 4-aminophenol with 3-phenylpropanoic acid in the presence of thionyl chloride and subsequent reaction with ethyl carbamate. The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and purification methods.
Applications De Recherche Scientifique
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
ethyl N-[4-(3-phenylpropanoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(22)20-16-11-9-15(10-12-16)19-17(21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJKGCZVVZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

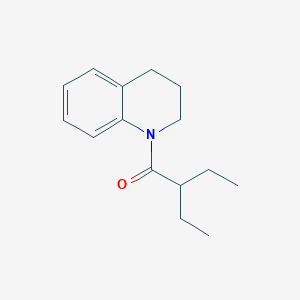
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
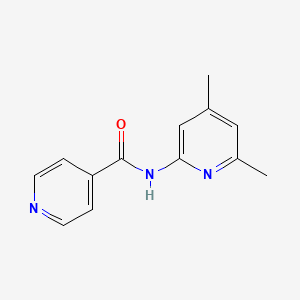
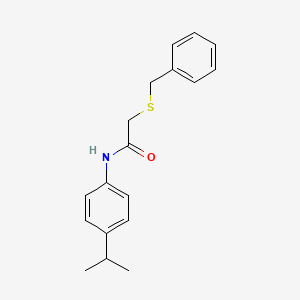
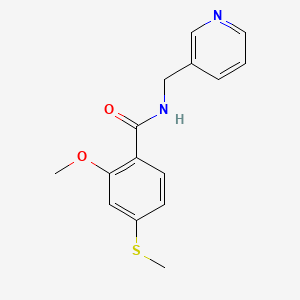



![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
